

discovery and history of 6-(2-aminopropyl)benzofuran

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Compound of Interest

Compound Name: AP-6

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An In-Depth Technical Guide to 6-(2-aminopropyl)benzofuran (6-APB)

Introduction

6-(2-aminopropyl)benzofuran, commonly known as 6-APB or "Benzofury," is a synthetic entactogen of the phenethylamine, amphetamine, and benzofuran classes.^[1] Structurally similar to 3,4-methylenedioxyamphetamine (MDA), 6-APB differs by the replacement of the 3,4-methylenedioxyphenyl ring system with a benzofuran ring.^[1] This guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and history of 6-APB for researchers, scientists, and drug development professionals.

Discovery and History

Initial Synthesis and Research

The synthesis of 6-APB is attributed to the medicinal chemist and pharmacologist David E. Nichols and his team at Purdue University in 1993.^{[2][3]} This work was part of a broader research program investigating non-neurotoxic alternatives to MDMA and exploring the structure-activity relationships of MDMA analogues.^{[2][4]}

While first synthesized in 1993, 6-APB was first formally described in the scientific literature in a 2000 patent by Karin Briner and colleagues at Eli Lilly and Company.^{[1][5]} Their research focused on developing selective serotonin 5-HT_{2C} receptor agonists for potential therapeutic applications.^{[1][5][6]}

Emergence as a Novel Psychoactive Substance (NPS)

6-APB emerged as a novel psychoactive substance (NPS) on the recreational drug market around 2010, where it was often marketed as a "legal high" or "research chemical" under the name "Benzofury".^{[1][5]} Its appearance was first officially noted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2011.^[5] The substance gained popularity in the UK rave and clubbing scene.^{[1][2]}

Legal Status

The rise in recreational use and associated harms, including hospitalizations and deaths, prompted legislative action in several countries.^{[7][8]}

- United Kingdom: In June 2013, 6-APB was subjected to a Temporary Class Drug Order.^{[1][2]} ^[7] Following recommendations from the Advisory Council on the Misuse of Drugs (ACMD), it was permanently classified as a Class B, Schedule 1 substance on June 10, 2014.^{[1][2]}
- Canada: 6-APB is considered a Schedule III controlled substance as an analogue of MDA.^{[1][2]}
- Netherlands: As of July 1, 2025, 6-APB is banned under the Opium Law through a structural ban on most phenethylamine derivatives.^[1]
- United States: 6-APB is not a scheduled federal controlled substance but is not approved for human consumption.^[2] However, it can be considered an analogue of controlled substances, which could lead to prosecution under the Federal Analogue Act.
- Australia and New Zealand: Due to its structural similarity to MDA, 6-APB is likely considered a controlled substance analogue under their "substantially similar" catch-all clauses.^[2]

Pharmacological Profile

6-APB is a potent psychoactive compound with a complex mechanism of action, primarily acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI).^{[1][2]} Its effects are often compared to those of MDA and MDMA.^{[2][5]}

Monoamine Transporter Activity

6-APB interacts with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), inhibiting their reuptake and promoting their release. In rat brain synaptosomes, it acts as a potent substrate-type releaser at all three transporters.[5]

Table 1: Monoamine Transporter Releasing Activity (EC50, nM) in Rat Brain Synaptosomes[1][5]

Compound	Serotonin (SERT)	Norepinephrine (NET)	Dopamine (DAT)
6-APB	36	14	10
5-APB	19	-	-
MDA	-	-	-

Table 2: Monoamine Transporter Reuptake Inhibition (Ki, nM)[1][2]

Compound	Serotonin (SERT)	Norepinephrine (NET)	Dopamine (DAT)
6-APB	2,698	117	150

Receptor Binding Affinities

6-APB demonstrates high affinity for several serotonin receptor subtypes, most notably the 5-HT2B receptor. Its potent agonism at this receptor is a significant concern for potential cardiotoxicity with long-term use, similar to the withdrawn drug fenfluramine.[1][2] Unlike MDMA, 6-APB shows a 100-fold selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors.[1][2]

Table 3: Receptor Binding Affinities (Ki, nM) and Functional Activity[1][2][9]

Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Efficacy (E _{max} , %)
5-HT _{2B}	3.7	140	70% (Full/Partial Agonist)
5-HT _{2C}	270	-	Agonist
5-HT _{2A}	-	5,900	43% (Partial Agonist)
5-HT _{1A}	1,500	-	-
α _{2C} -Adrenergic	45	-	-

Signaling Pathways

The primary mechanism of action for 6-APB involves its interaction with monoamine transporters and serotonin receptors. This dual action results in increased synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to its characteristic entactogenic, stimulant, and mild psychedelic effects.

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